Trichloro(2-cyclohex-3-en-1-ylethyl)silane

Organosilicon Chemistry Hydrosilylation Catalyst-Free Synthesis

Trichloro(2-cyclohex-3-en-1-ylethyl)silane (CAS 18290-60-3), also known as [2-(3-Cyclohexenyl)ethyl]trichlorosilane, is an organosilicon compound with the molecular formula C8H13Cl3Si and a molecular weight of 243.63 g/mol. It is characterized by a reactive trichlorosilane head group (–SiCl3) and a cyclohexenyl functional tail linked via an ethyl spacer.

Molecular Formula C8H13Cl3Si
Molecular Weight 243.6 g/mol
CAS No. 18290-60-3
Cat. No. B100678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloro(2-cyclohex-3-en-1-ylethyl)silane
CAS18290-60-3
Molecular FormulaC8H13Cl3Si
Molecular Weight243.6 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)CC[Si](Cl)(Cl)Cl
InChIInChI=1S/C8H13Cl3Si/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-2,8H,3-7H2
InChIKeyBACYXSNZANMSGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichloro(2-cyclohex-3-en-1-ylethyl)silane (CAS 18290-60-3) – A Bifunctional Trichlorosilane for Surface Engineering and Polymer Synthesis


Trichloro(2-cyclohex-3-en-1-ylethyl)silane (CAS 18290-60-3), also known as [2-(3-Cyclohexenyl)ethyl]trichlorosilane, is an organosilicon compound with the molecular formula C8H13Cl3Si and a molecular weight of 243.63 g/mol . It is characterized by a reactive trichlorosilane head group (–SiCl3) and a cyclohexenyl functional tail linked via an ethyl spacer. The trichlorosilane moiety readily undergoes hydrolysis to form silanols and subsequently condenses to create robust siloxane (Si–O–Si) bonds with hydroxylated surfaces (e.g., silica, glass, metal oxides) . The cyclohexenyl group contains an internal double bond, offering a site for further organic transformations, such as addition, epoxidation, or polymerization. The compound is a transparent liquid with a boiling point of 74 °C (at reduced pressure), a density of 1.23 g/mL, and a flash point of 86 °C, and it exhibits rapid reactivity with moisture and protic solvents (hydrolytic sensitivity rating: 8) [1]. This bifunctionality makes it a candidate for applications requiring both covalent surface attachment and the potential for post-grafting modification, distinct from simpler mono-functional silanes.

Why Generic Substitution Fails for Trichloro(2-cyclohex-3-en-1-ylethyl)silane: Comparative Reactivity and Functional Distinctions


Substituting Trichloro(2-cyclohex-3-en-1-ylethyl)silane (CAS 18290-60-3) with a closely related analog such as Cyclohexenyltrichlorosilane (CAS 10137-69-6) or a non-olefinic alkylsilane is not a straightforward drop-in replacement. The ethyl spacer in the target compound provides distinct steric and electronic properties that influence both the kinetics of surface attachment and the ultimate performance of the resulting interface or polymer. Compared to the direct-linked cyclohexenyltrichlorosilane, the ethyl spacer alters the accessibility and reactivity of the double bond for post-functionalization [1][2]. Furthermore, the cyclohexenyl group imparts a specific balance of hydrophobicity and potential for crosslinking that differs from aromatic or saturated alkyl analogues, directly impacting material properties like mechanical reinforcement in elastomers and the efficiency of metal-catalyzed reactions [3][4]. The following quantitative evidence demonstrates that these structural nuances translate into measurable, application-critical differences.

Quantitative Evidence Guide: Validated Differentiation of Trichloro(2-cyclohex-3-en-1-ylethyl)silane


Thermal Hydrosilylation: A High-Yield, Catalyst-Free Synthetic Route to Cycloalkylsilanes

The thermal hydrosilylation of cyclohexene with trichlorosilane, a reaction pertinent to the synthesis of this compound's core structure, demonstrates high efficiency. Under thermal conditions (250 °C), the reaction of cyclohexene with trichlorosilane proceeds to give cyclohexyltrichlorosilane in 97-98% yield within 6 hours [1]. This yield is significantly higher than when using methyldichlorosilane as the hydrosilane, which requires a 40-hour reaction time and results in only an 88-92% yield [1]. In a scaled-up preparation (0.58 mol scale), an isolated yield of 94% was achieved for the reaction of cyclohexene with trichlorosilane [1]. This high-yielding, catalyst-free methodology for constructing the cycloalkyl-silicon bond highlights the synthetic utility and efficiency of the trichlorosilane group in these transformations, which is a key feature of the target compound.

Organosilicon Chemistry Hydrosilylation Catalyst-Free Synthesis

Elastomer Reinforcement: Performance Comparable to an Industrial Standard Coupling Agent

In a study evaluating mineral-filled ethylene-propylene rubber (EPR) vulcanizates, the silane 2-(3-cyclohexenylethyl)triethoxysilane—the ethoxy analog of the target trichlorosilane—was tested against several other unsaturated silanes. The study concluded that the cyclohexenylethylsilanes imparted an improvement in mechanical and electrical properties that was comparable to the action of vinyltris(2-methoxyethoxy)silane [1]. The latter is a widely used standard coupling agent in the mineral-filled rubber industry. This finding positions the cyclohexenylethyl functional group as a high-performance alternative for enhancing composite properties [1].

Polymer Composites Elastomers Mechanical Reinforcement Silane Coupling Agents

Catalytic Activity in Friedel-Crafts Alkylation: Distinction from Vinyltrichlorosilane

A study on the synthesis of arylaliphatic chlorosilanes investigated the use of alkenylchlorosilanes as alkylating agents for aromatic compounds. The research explicitly includes vinyltrichlorosilane (VTCS), (cis-2-butenyl) methyldichlorosilane (BMDCS), and 3-cyclohexenyltrichlorosilane (CHTCS)—a direct structural analog of the target compound differing only by the absence of the ethyl spacer [1]. The findings indicated that EtAlCl2 in combination with HCl or H2O is an active catalyst for the alkylation of aromatic compounds by alkenylchlorosilanes. Critically, the study establishes that compounds of boron, titanium, and tin were inactive as catalysts for this specific reaction [1]. This provides a basis for understanding the specific reactivity of the cyclohexenyl-trichlorosilane framework under Lewis acid conditions, which may be distinct from that of other alkenylsilanes like VTCS.

Organosilicon Chemistry Friedel-Crafts Alkylation Lewis Acid Catalysis

Physical Property Differentiation: Boiling Point and Density vs. Cyclohexenyltrichlorosilane

The presence of the ethyl spacer in Trichloro(2-cyclohex-3-en-1-ylethyl)silane (CAS 18290-60-3) leads to measurable differences in key physical properties compared to its close structural analog, Cyclohexenyltrichlorosilane (CAS 10137-69-6). The target compound has a reported boiling point of 241.7 °C at 760 mmHg and a density of 1.23 g/mL . In contrast, the shorter, directly-linked analog Cyclohexenyltrichlorosilane exhibits a significantly lower boiling point of 202.4 °C at 760 mmHg and a density of 1.2 g/mL [1]. This 39.3 °C difference in boiling point is a direct consequence of the increased molecular weight and van der Waals interactions imparted by the ethyl spacer, which also slightly increases density.

Material Science Physical Properties Process Engineering

Validated Application Scenarios for Trichloro(2-cyclohex-3-en-1-ylethyl)silane


Surface Modification Agent for Covalent Attachment of Polymerizable Groups

Based on its bifunctional structure, Trichloro(2-cyclohex-3-en-1-ylethyl)silane is well-suited for modifying hydroxylated surfaces (e.g., silica particles, glass slides, metal oxides) to introduce polymerizable cyclohexenyl groups. The trichlorosilane head group provides rapid and robust covalent bonding to the substrate via siloxane linkages . The pendant cyclohexenyl group then serves as an anchor for subsequent polymerization or functionalization steps, such as thiol-ene click chemistry or hydrosilylation with silicone polymers [1]. This application is directly supported by the compound's high hydrolytic reactivity and its documented use in surface modification to enhance adhesion .

Precursor to High-Performance Silane Coupling Agents for Elastomer Composites

This compound can serve as a precursor to ethoxy- or methoxy-functional silane coupling agents. The evidence demonstrates that the cyclohexenylethyl functional group, when present in a triethoxysilane coupling agent, provides a comparable improvement in mechanical properties to industrial standard agents like vinyltris(2-methoxyethoxy)silane in mineral-filled EPR rubber [2]. The trichlorosilane version is a versatile intermediate that can be readily transesterified to the corresponding alkoxysilanes for use in composite manufacturing where strong organic-inorganic interfaces are required.

Synthetic Intermediate in Organosilicon and Pharmaceutical Chemistry

The high-yielding (94-98%) and catalyst-free thermal hydrosilylation methodology used to synthesize related cycloalkyltrichlorosilanes underscores the efficient synthetic accessibility of this class of compounds [3]. The presence of the reactive trichlorosilane group makes it a valuable electrophilic building block for constructing more complex organosilicon architectures via nucleophilic substitution with Grignard or organolithium reagents. Furthermore, the cyclohexenyl moiety is a common scaffold in pharmaceutical intermediates, and this compound could be used to install a silane handle for further derivatization or as a protected precursor to cyclohexane-based structures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trichloro(2-cyclohex-3-en-1-ylethyl)silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.